Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a complex organic compound with a molecular formula of C18H18N4O4S2. This compound is notable for its unique structure, which includes a benzothiophene core, a piperazine ring, and a pyridyl group. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the piperazine ring, and the attachment of the pyridyl group. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and pyridine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is used in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate
- Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzofuran-2-carboxylate
Uniqueness
Methyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiophene core, in particular, is known for its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 3-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-19(23)17-18(14-6-2-3-7-15(14)27-17)28(24,25)22-12-10-21(11-13-22)16-8-4-5-9-20-16/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNWVRMWZCADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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